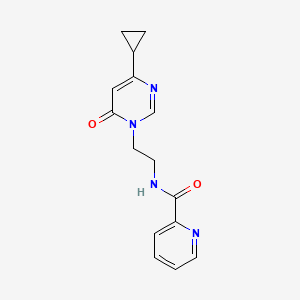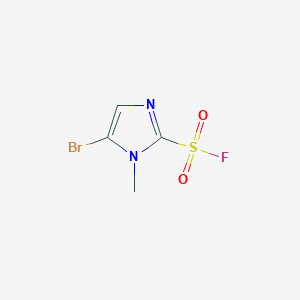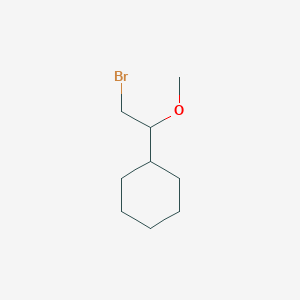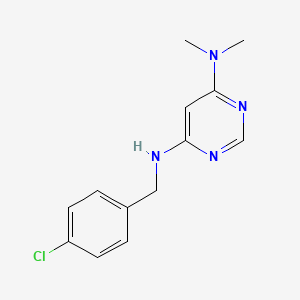
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a novel chemical compound with potential applications in various scientific fields. This compound features a picolinamide group, a cyclopropyl ring, and a pyrimidinyl structure, which together confer unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide can be synthesized via a multi-step synthetic route. One of the common starting materials is 4-cyclopropyl-6-hydroxypyrimidine, which undergoes acylation to form the pyrimidinyl intermediate. This intermediate then reacts with 2-bromoethyl picolinate under controlled conditions to yield the final product.
Industrial Production Methods
Scaling up the production to an industrial level involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the production process and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction of the compound, possibly using agents like lithium aluminium hydride, may yield the reduced pyrimidinyl or picolinamide derivatives.
Substitution: The presence of reactive functional groups enables substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidized derivatives with modified functional groups.
Reduced derivatives retaining the core structure.
Substituted products where functional groups have been replaced.
Aplicaciones Científicas De Investigación
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is utilized in various research domains:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl and pyrimidinyl moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to physiological responses. Detailed mechanistic studies are ongoing to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Unique Features
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide stands out due to its unique combination of a cyclopropyl ring and a picolinamide structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds.
List of Similar Compounds
4-Cyclopropyl-6-hydroxypyrimidine: Shares the pyrimidinyl core but lacks the picolinamide moiety.
Ethyl picolinate derivatives: Similar in containing the picolinamide group but differing in the attached substituents.
Other pyrimidinyl compounds: Containing different substituents or ring structures but sharing the pyrimidinyl core.
There you have it! Any part of this piquing your interest?
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14-9-13(11-4-5-11)18-10-19(14)8-7-17-15(21)12-3-1-2-6-16-12/h1-3,6,9-11H,4-5,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNDWXYXDCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2749772.png)



![2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate](/img/structure/B2749778.png)
![N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2749779.png)
![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)


![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)

![N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2749789.png)


